5-Bromo-2-fluoro-1-methyl-3-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-1-methyl-3-vinylbenzene: is an aromatic compound characterized by the presence of bromine, fluorine, methyl, and vinyl substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-1-methyl-3-vinylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the vinyl group or to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 5-fluoro-1-methyl-3-vinylbenzene derivatives.
Oxidation: Formation of 5-bromo-2-fluoro-1-methyl-3-vinylbenzaldehyde or 5-bromo-2-fluoro-1-methyl-3-vinylbenzoic acid.
Reduction: Formation of 5-bromo-2-fluoro-1-methylbenzene.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science applications .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules that may act as inhibitors or modulators of specific enzymes or receptors. Its unique substituents allow for the exploration of structure-activity relationships in drug discovery .
Industry: The compound is used in the production of specialty chemicals and polymers. Its vinyl group allows for polymerization reactions, making it useful in the creation of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene in chemical reactions typically involves the activation of the benzene ring by the electron-withdrawing bromine and fluorine atoms. This activation facilitates electrophilic aromatic substitution reactions. The vinyl group can participate in polymerization reactions through radical or ionic mechanisms, leading to the formation of polymers with unique properties .
Comparison with Similar Compounds
5-Bromo-2-fluorobenzonitrile: Similar in structure but contains a nitrile group instead of a vinyl group.
Methyl 5-bromo-3-fluoro-2-methylbenzoate: Contains an ester group instead of a vinyl group.
Uniqueness: 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene is unique due to the presence of both a vinyl group and halogen substituents on the benzene ring. This combination allows for diverse chemical reactivity and applications in various fields, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
5-bromo-1-ethenyl-2-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-3-7-5-8(10)4-6(2)9(7)11/h3-5H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDACNBGJUBALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.